molecular formula C24H24ClN3OS B2601694 3-benzyl-1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea CAS No. 851971-15-8

3-benzyl-1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea

Cat. No.: B2601694
CAS No.: 851971-15-8
M. Wt: 437.99
InChI Key: WSKPSTFYWRKLGS-UHFFFAOYSA-N
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Description

3-benzyl-1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea is a complex organic compound that features a thiourea functional group This compound is notable for its unique structure, which includes a benzyl group, an indole derivative, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out to introduce the 5-chloro and 2-methyl groups on the indole ring.

    Formation of the Thiourea Group: The thiourea group is introduced by reacting an isothiocyanate with an amine. In this case, the isothiocyanate can be prepared from the corresponding amine and carbon disulfide, followed by oxidation.

    Coupling Reactions: The final step involves coupling the indole derivative with the benzyl and furan-2-ylmethyl groups under appropriate conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction of the compound can lead to the formation of amine derivatives.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-benzyl-1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-benzyl-1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-1-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea: Similar structure but lacks the 2-methyl group on the indole ring.

    3-benzyl-1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)urea: Similar structure but contains a urea group instead of a thiourea group.

Uniqueness

The presence of the thiourea group in 3-benzyl-1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea imparts unique chemical properties, such as increased reactivity towards certain nucleophiles and potential biological activities

Properties

IUPAC Name

3-benzyl-1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3OS/c1-17-21(22-14-19(25)9-10-23(22)27-17)11-12-28(16-20-8-5-13-29-20)24(30)26-15-18-6-3-2-4-7-18/h2-10,13-14,27H,11-12,15-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKPSTFYWRKLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CC=CO3)C(=S)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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